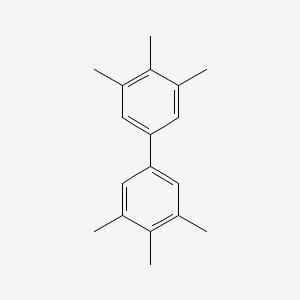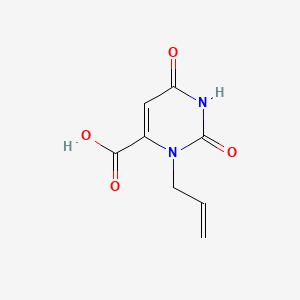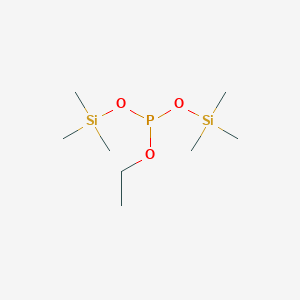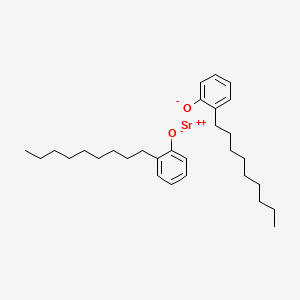
3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl is a symmetrical, highly methylated biphenyl compound with the molecular formula C18H22
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction requires a biphenyl substrate and a methylating agent, such as methyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of biphenylquinones.
Reduction: Reduction reactions typically result in the formation of partially hydrogenated biphenyl derivatives.
Substitution: Substitution reactions can produce various substituted biphenyl compounds depending on the nucleophile used.
Scientific Research Applications
3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be employed in the study of molecular interactions and as a probe in biological assays.
Industry: It is used in the production of high-performance materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions. The pathways involved can vary widely depending on the biological system and the desired outcome.
Comparison with Similar Compounds
2,2',6,6'-Tetramethylbiphenyl
4,4'-Dimethylbiphenyl
2,2',4,4',6,6'-Hexamethylbiphenyl
Properties
Molecular Formula |
C18H22 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1,2,3-trimethyl-5-(3,4,5-trimethylphenyl)benzene |
InChI |
InChI=1S/C18H22/c1-11-7-17(8-12(2)15(11)5)18-9-13(3)16(6)14(4)10-18/h7-10H,1-6H3 |
InChI Key |
JQDKLRDTPXELAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C2=CC(=C(C(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B15351179.png)
![1,5-Dimethyl-2,3,5,6-tetrahydro-1H-cyclopenta[b]pyrazine](/img/structure/B15351186.png)

![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15351197.png)
![(2E)-2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)acetonitrile](/img/structure/B15351201.png)


![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B15351220.png)
![3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B15351229.png)




![N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15351249.png)
